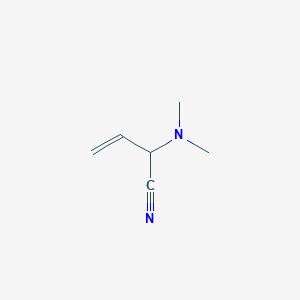
2-(Dimethylamino)but-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)but-3-enenitrile is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Building Block for Complex Molecules
2-(Dimethylamino)but-3-enenitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functional group transformations. For instance, it can be converted into diamines, which are crucial intermediates in the production of polyamides and other polymers . The compound's reactivity is beneficial in synthesizing complex organic molecules, including those with biological activity.
Synthesis of Star-Shaped Molecules
Recent studies have highlighted the use of compounds similar to this compound in creating star-shaped molecules. These star-shaped structures exhibit distinct properties compared to linear analogues, making them valuable for applications in optoelectronics and supramolecular chemistry . The ability to modify the core and side groups enhances their utility in creating materials with tailored properties.
Sensor Development
Chemosensors for Ion Detection
The compound has been utilized to develop chemosensors capable of detecting metal ions and anions. For example, derivatives of this compound have been integrated into sensor systems that demonstrate high sensitivity towards ions such as Cu2+ and CN−. These sensors operate based on colorimetric changes upon ion binding, which can be quantitatively analyzed . The incorporation of aza-crown ether moieties into sensor designs has further improved selectivity and sensitivity towards specific ions, showcasing the compound's versatility in analytical applications.
Fluorescent Sensors
Fluorescent sensors based on this compound have been developed to detect various ions at low concentrations. These sensors utilize the intrinsic photophysical properties of the compound, allowing for real-time monitoring of ion concentrations in different environments, including environmental samples . The fluorescence turn-on mechanism is often attributed to the prevention of photo-induced electron transfer processes when target ions bind to the sensor.
Therapeutic Applications
Potential Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy. The mechanism behind this activity is still under investigation but may involve interactions with cellular targets that regulate growth and apoptosis.
Table 1: Summary of Applications
Case Study: Sensor Development for Cu2+
A notable case study involved the synthesis of a fluorescent sensor based on this compound designed specifically for detecting Cu2+ ions. This sensor demonstrated a detection limit as low as 6.18×10−8 mol L−1, showcasing its effectiveness in real-world applications such as wastewater analysis .
Propriétés
Numéro CAS |
101132-09-6 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
2-(dimethylamino)but-3-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-4-6(5-7)8(2)3/h4,6H,1H2,2-3H3 |
Clé InChI |
IDVOZACOBPEZAI-UHFFFAOYSA-N |
SMILES |
CN(C)C(C=C)C#N |
SMILES canonique |
CN(C)C(C=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















